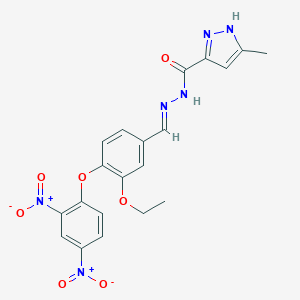![molecular formula C27H22N4O5S2 B343267 ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE](/img/structure/B343267.png)
ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazolo[3,2-a]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzenesulfonyl and pyridinyl groups via nucleophilic substitution reactions.
Condensation Reactions: Formation of the (Z)-ylidene linkage through condensation reactions involving aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino and pyridinyl groups can be oxidized under appropriate conditions.
Reduction: The carbonyl and sulfonyl groups can be reduced to their corresponding alcohols and thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and benzenesulfonyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to nitro derivatives, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyridines: Compounds with similar thiazolo[3,2-a]pyridine cores but different substituents.
Benzenesulfonyl Derivatives: Compounds with benzenesulfonyl groups attached to different core structures.
Pyridinyl Compounds: Molecules containing pyridinyl groups with varying functional groups.
Uniqueness
The uniqueness of ETHYL (2Z)-5-AMINO-6-(BENZENESULFONYL)-3-OXO-7-(PYRIDIN-3-YL)-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE lies in its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C27H22N4O5S2 |
|---|---|
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
ethyl (2Z)-5-amino-6-(benzenesulfonyl)-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C27H22N4O5S2/c1-2-36-27(33)22-21(18-9-7-13-30-16-18)23(38(34,35)19-10-4-3-5-11-19)24(28)31-25(32)20(37-26(22)31)14-17-8-6-12-29-15-17/h3-16,21H,2,28H2,1H3/b20-14- |
InChI-Schlüssel |
MZGIALHUGWOBJV-ZHZULCJRSA-N |
Isomerische SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)/C(=C/C5=CN=CC=C5)/S2 |
SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=CN=CC=C5)S2 |
Kanonische SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)C(=O)C(=CC5=CN=CC=C5)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Butylsulfanyl)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B343184.png)





![3-chloro-N-[4-[[(Z)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]benzamide](/img/structure/B343195.png)

![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B343198.png)
![N'-[(Z)-(5-iodofuran-2-yl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B343199.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]acetohydrazide](/img/structure/B343202.png)
![2-(2,4-dimethylphenoxy)-N'-[(1E,2Z)-2-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide](/img/structure/B343205.png)
![N'-[(E)-(3-chloro-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B343207.png)
![N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B343208.png)
